![molecular formula C14H14O2 B009352 Benzyl 3-methoxyphenyl ether CAS No. 19962-23-3](/img/structure/B9352.png)
Benzyl 3-methoxyphenyl ether
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Overview
Description
Benzyl 3-methoxyphenyl ether, also known as Anisole benzyl ether, is an organic compound with the chemical formula C14H14O2. It is a colorless liquid that has a pleasant, sweet odor. This compound is widely used in the field of organic synthesis due to its unique properties.
Mechanism of Action
Benzyl 3-methoxyphenyl ether does not have any direct biological activity. However, it is used as a protecting group in organic synthesis to prevent unwanted reactions during a chemical reaction. The protecting group is removed after the reaction is complete, and the desired product is obtained.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects. It is not toxic, and it does not have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
Benzyl 3-methoxyphenyl ether is a versatile compound that has several advantages in organic synthesis. It is easy to handle, and it is stable under normal laboratory conditions. It is also readily available and affordable. However, it has some limitations, such as the need for a base to carry out the reaction and the fact that it is not suitable for reactions that require acidic conditions.
Future Directions
Benzyl 3-methoxyphenyl ether has several potential future directions. It can be used in the synthesis of new pharmaceuticals and agrochemicals. It can also be used in the development of new materials such as polymers and liquid crystals. Further research can be carried out to explore the potential of this compound in various fields of science and technology.
Conclusion:
This compound is a versatile compound that has several applications in organic synthesis. It is easy to handle, stable, and readily available. It has several advantages and limitations in laboratory experiments. Further research can be carried out to explore the potential of this compound in various fields of science and technology.
Synthesis Methods
Benzyl 3-methoxyphenyl ether can be synthesized by the reaction of anisole and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces the desired product in good yield. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the anisole molecule.
Scientific Research Applications
Benzyl 3-methoxyphenyl ether has been extensively used in organic synthesis. It is used as a protecting group for alcohols, phenols, and carboxylic acids. It is also used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. This compound has been used in the synthesis of the antibiotic erythromycin and the antimalarial drug artemisinin.
properties
CAS RN |
19962-23-3 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
PEQHTFRPJFPOFM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Other CAS RN |
19962-23-3 |
Origin of Product |
United States |
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